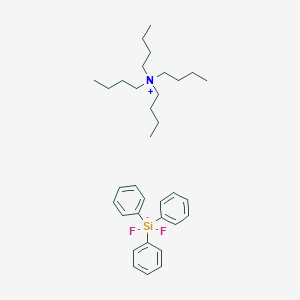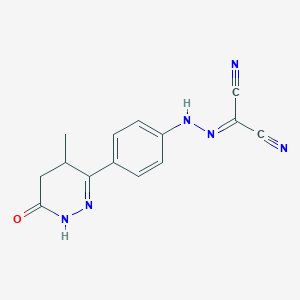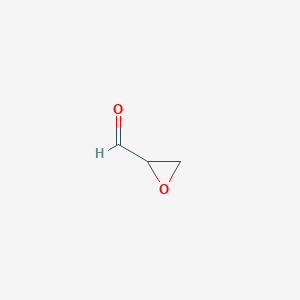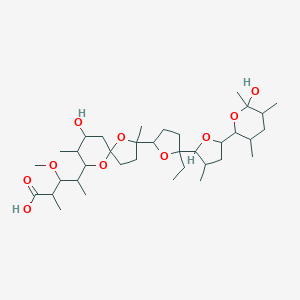
26-Deoxymonensin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26-Deoxymonensin A is a type of ionophore antibiotic that is commonly used in the field of scientific research. This compound is known for its ability to form a complex with metal ions, which makes it highly useful in a variety of laboratory experiments. In
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis Techniques: 26-Norbrassinolide, a metabolite of brassinolide, was synthesized using orthoester Claisen rearrangement and asymmetric dihydroxylation, highlighting a method for creating 26-norbrassinosteroids, which may include 26-Deoxymonensin A derivatives (Watanabe et al., 2001).
- Biological Activity of Analogs: The study found that removing the C-26 of brassinosteroids does not necessarily reduce their biological activity, suggesting potential for 26-Deoxymonensin A in this regard (Watanabe et al., 2001).
Chemical Synthesis and Drug Development
- Antitumor Agents: A study on (E)-9,10-dehydro derivatives of 12,13-desoxyepothilone B, related to 26-Deoxymonensin A, reveals their potential as antitumor agents, discovered through chemical synthesis (Rivkin et al., 2004).
Proteasome Inhibition and Signaling Pathways
- Proteasome Inhibition: Emodin, inhibiting the 26S proteasome, may enhance the efficacy of type I interferons in cancer treatment, suggesting a role for 26-Deoxymonensin A in similar pathways (He et al., 2015).
- Brassinosteroid Catabolism: CYP72B1's role in hydroxylating brassinolide to 26-hydroxybrassinolide indicates a potential pathway for 26-Deoxymonensin A activity in plants (Turk et al., 2003).
Adaptation and Stress Response in Cells
- Cellular Stress Adaptation: Chronic exposure to the proteasome inhibitor MG132 suggests a mechanism of cellular adaptation to stress that could be relevant for compounds like 26-Deoxymonensin A (Leak et al., 2008).
Brassinosteroid Homeostasis
- Regulation in Plant Shoots: C-26 demethylation plays a significant role in brassinosteroid homeostasis, indicating a potential regulatory role for 26-Deoxymonensin A in similar processes (Park et al., 2006).
Detoxification Pathways
- Detoxification Pathways Modulation: Food-derived components modulate detoxification pathways, suggesting a similar potential for 26-Deoxymonensin A (Hodges & Minich, 2015).
Proteasome Activity
- Proteasome Inhibition in Cancer Cells: Thymoquinone's effect on the proteasomal complex hints at a similar potential for 26-Deoxymonensin A in affecting cancer cell viability (Cecarini et al., 2010).
Receptor Expression and Functionality
- Receptor-Related Mechanisms: Studies on receptors like FPR2/ALX and their role in anti-inflammatory actions suggest a potential pathway for the effects of compounds like 26-Deoxymonensin A (Maderna et al., 2010).
Kinetics of Drug Interactions
- Influence on Drug Pharmacokinetics: The effect of polymorphisms in genes like MDR1 on drug kinetics, such as digoxin, may be a relevant consideration for 26-Deoxymonensin A (Johne et al., 2002).
Deubiquitination and Proteasome Degradation
- Deubiquitination Mechanism: The role of deubiquitination during proteasomal degradation provides insight into potential mechanisms of action for 26-Deoxymonensin A (Yao & Cohen, 2002).
DNA Damage and Antioxidant Effects
- Effect on DNA Damage and Antioxidants: Vitamin E's role in reducing lymphocyte DNA damage in pigs suggests a potential area for 26-Deoxymonensin A in modulating oxidative stress and DNA integrity (Frankič et al., 2008).
Anti-inflammatory and Antioxidant Actions
- Cordymin's Neuroprotective Effect: The neuroprotective effects of Cordymin, a peptide from Cordyceps sinensis, through anti-inflammation and antioxidant mechanisms, provide a model for exploring similar actions of 26-Deoxymonensin A (Wang et al., 2012).
Sensitivity to Drug Treatment
- Correlation with CD26 Expression: The relationship between CD26 expression and sensitivity to drug treatment in T-cell leukemia/lymphomas could inform studies on 26-Deoxymonensin A's potential effectiveness in similar contexts (Aldinucci et al., 2004).
properties
CAS RN |
122576-59-4 |
|---|---|
Product Name |
26-Deoxymonensin A |
Molecular Formula |
C36H62O10 |
Molecular Weight |
654.9 g/mol |
IUPAC Name |
4-[2-[5-ethyl-5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |
InChI |
InChI=1S/C36H62O10/c1-11-35(31-20(3)17-26(42-31)28-19(2)16-21(4)34(9,40)44-28)13-12-27(43-35)33(8)14-15-36(46-33)18-25(37)22(5)30(45-36)23(6)29(41-10)24(7)32(38)39/h19-31,37,40H,11-18H2,1-10H3,(H,38,39) |
InChI Key |
GORGDRGXUKJXOM-UHFFFAOYSA-N |
SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(C)O)C)C)C |
synonyms |
1,6-Dioxaspiro[4.5]decane Monensin deriv.; 26-Deoxymonensin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



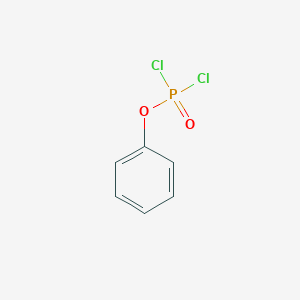

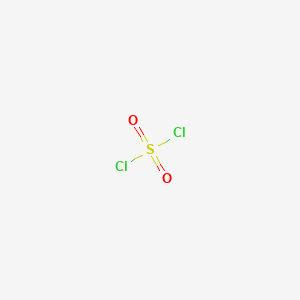

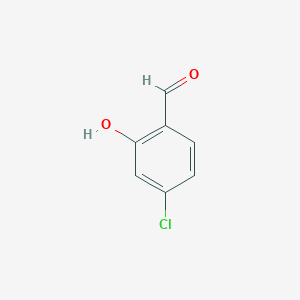
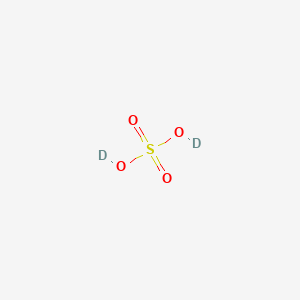
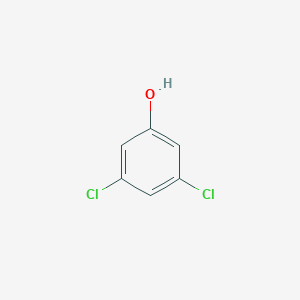
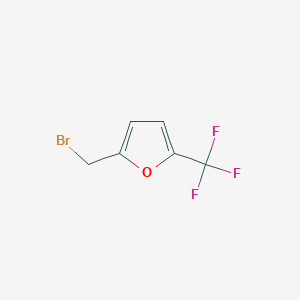
![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)
